molecular formula C11H24N2S B13021167 N2,N2,4-Trimethyl-N1-(thietan-3-yl)pentane-1,2-diamine

N2,N2,4-Trimethyl-N1-(thietan-3-yl)pentane-1,2-diamine

Cat. No.: B13021167
M. Wt: 216.39 g/mol
InChI Key: JTIRMIFJBALRSE-UHFFFAOYSA-N
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Description

N2,N2,4-Trimethyl-N1-(thietan-3-yl)pentane-1,2-diamine is a complex organic compound with the molecular formula C11H24N2S It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a pentane backbone with multiple methyl groups attached

Properties

Molecular Formula

C11H24N2S

Molecular Weight

216.39 g/mol

IUPAC Name

2-N,2-N,4-trimethyl-1-N-(thietan-3-yl)pentane-1,2-diamine

InChI

InChI=1S/C11H24N2S/c1-9(2)5-11(13(3)4)6-12-10-7-14-8-10/h9-12H,5-8H2,1-4H3

InChI Key

JTIRMIFJBALRSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CNC1CSC1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,4-Trimethyl-N1-(thietan-3-yl)pentane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of a thietane derivative with a suitable amine precursor. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of the alkylating agent under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts to enhance reaction rates and selectivity is also common. Purification of the final product is typically achieved through distillation or recrystallization, depending on the physical properties of the compound.

Chemical Reactions Analysis

Types of Reactions

N2,N2,4-Trimethyl-N1-(thietan-3-yl)pentane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thietane ring, forming simpler amine derivatives.

    Substitution: The methyl groups and the thietane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler amine derivatives.

Scientific Research Applications

N2,N2,4-Trimethyl-N1-(thietan-3-yl)pentane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism by which N2,N2,4-Trimethyl-N1-(thietan-3-yl)pentane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thietane ring and the amine groups can form covalent or non-covalent bonds with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’-Trimethyl ethylenediamine: This compound has a similar structure but lacks the thietane ring, making it less sterically hindered and more flexible.

    N1,N1,N2-Trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trihydrochloride: This compound contains a piperidine ring instead of a thietane ring, which affects its reactivity and binding properties.

Uniqueness

N2,N2,4-Trimethyl-N1-(thietan-3-yl)pentane-1,2-diamine is unique due to the presence of the thietane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying sulfur-containing systems and for developing new chemical entities with specific reactivity profiles.

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